molecular formula C19H21ClN2O3 B2778086 Methyl 1-(2-chloro-8-methylquinoline-3-amido)cyclohexane-1-carboxylate CAS No. 2094485-60-4

Methyl 1-(2-chloro-8-methylquinoline-3-amido)cyclohexane-1-carboxylate

Cat. No. B2778086
CAS RN: 2094485-60-4
M. Wt: 360.84
InChI Key: HUJGEURGZGOFQY-UHFFFAOYSA-N
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Description

  • Melting Point : Approximately 164-168°C

Synthesis Analysis

The synthesis of this compound involves the reaction of 2-chloro-8-methylquinoline-3-carboxaldehyde (a precursor) with an appropriate amine or amide. The specific synthetic route and conditions may vary, but the general approach includes Vilsmeier formulation or aromatic nucleophilic substitution reactions .


Molecular Structure Analysis

The molecular structure of Methyl 1-(2-chloro-8-methylquinoline-3-amido)cyclohexane-1-carboxylate consists of a cyclohexane ring with an amide group attached to it. The quinoline moiety is substituted at position 2 with a chlorine atom and at position 8 with a methyl group .

properties

IUPAC Name

methyl 1-[(2-chloro-8-methylquinoline-3-carbonyl)amino]cyclohexane-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21ClN2O3/c1-12-7-6-8-13-11-14(16(20)21-15(12)13)17(23)22-19(18(24)25-2)9-4-3-5-10-19/h6-8,11H,3-5,9-10H2,1-2H3,(H,22,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUJGEURGZGOFQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)C=C(C(=N2)Cl)C(=O)NC3(CCCCC3)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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